

A Comparative Guide to the Properties of BPADA-ODA Polyimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride

Cat. No.: B1329655

[Get Quote](#)

This guide provides a comprehensive comparison of the thermal, mechanical, and electrical properties of polyimide derived from 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) and 4,4'-oxydianiline (ODA). The performance of BPADA-ODA polyimide is benchmarked against other common polyimides, including those based on pyromellitic dianhydride (PMDA) and the commercial film, Kapton®. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of polyimide properties for their applications.

Data Presentation: A Comparative Analysis

The following table summarizes the key performance indicators for BPADA-ODA polyimide and its alternatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that properties can vary depending on the specific synthesis and processing conditions.

Property	BPADA-ODA	PMDA-ODA (Kapton®)	BPDA-PI	Units
Mechanical Properties				
Tensile Strength				
	115 - 144	114.19	10.94 (fiber)	MPa
Tensile Modulus	2.60 - 3.19	3.23 - 3.42	470.52 (fiber)	GPa
Elongation at Break	3.8 - 55.0	2.82 - 3.58	2.75 (fiber)	%
Thermal Properties				
Glass Transition Temperature (Tg)				
	221.1 - 281	302	290	°C
5% Weight Loss Temperature (Td5)	512.4 - 531.0	>500	563 - 570	°C
Electrical Properties				
Dielectric Constant (@ 1 MHz)				
	2.32 - 2.95	3.10 - 3.4	~3.0	-
Dielectric Loss (@ 1 MHz)	0.00687 - 0.00962	-	-	-

Experimental Protocols

Detailed methodologies for the characterization of key polyimide properties are outlined below. These protocols are based on established standards to ensure reproducibility and accuracy.

Mechanical Properties Testing

The tensile properties of polyimide films are determined following the guidelines of ASTM D882.

- Specimen Preparation: Thin film specimens are prepared with a typical width of 25 mm and a length of 150 mm.[1] The thickness of the film is measured accurately at multiple points.
- Test Conditions: The test is conducted under controlled laboratory conditions, typically at 23°C and 50% relative humidity.[1]
- Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant rate of crosshead displacement (e.g., 50 mm/min) until the specimen fails.[1] The load and elongation are recorded throughout the test.
- Data Analysis: The tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.

Thermal Properties Analysis

The glass transition temperature is a key indicator of the thermal stability of a polymer and is determined using DMA, following principles outlined in ASTM D7028 and ASTM D4065.

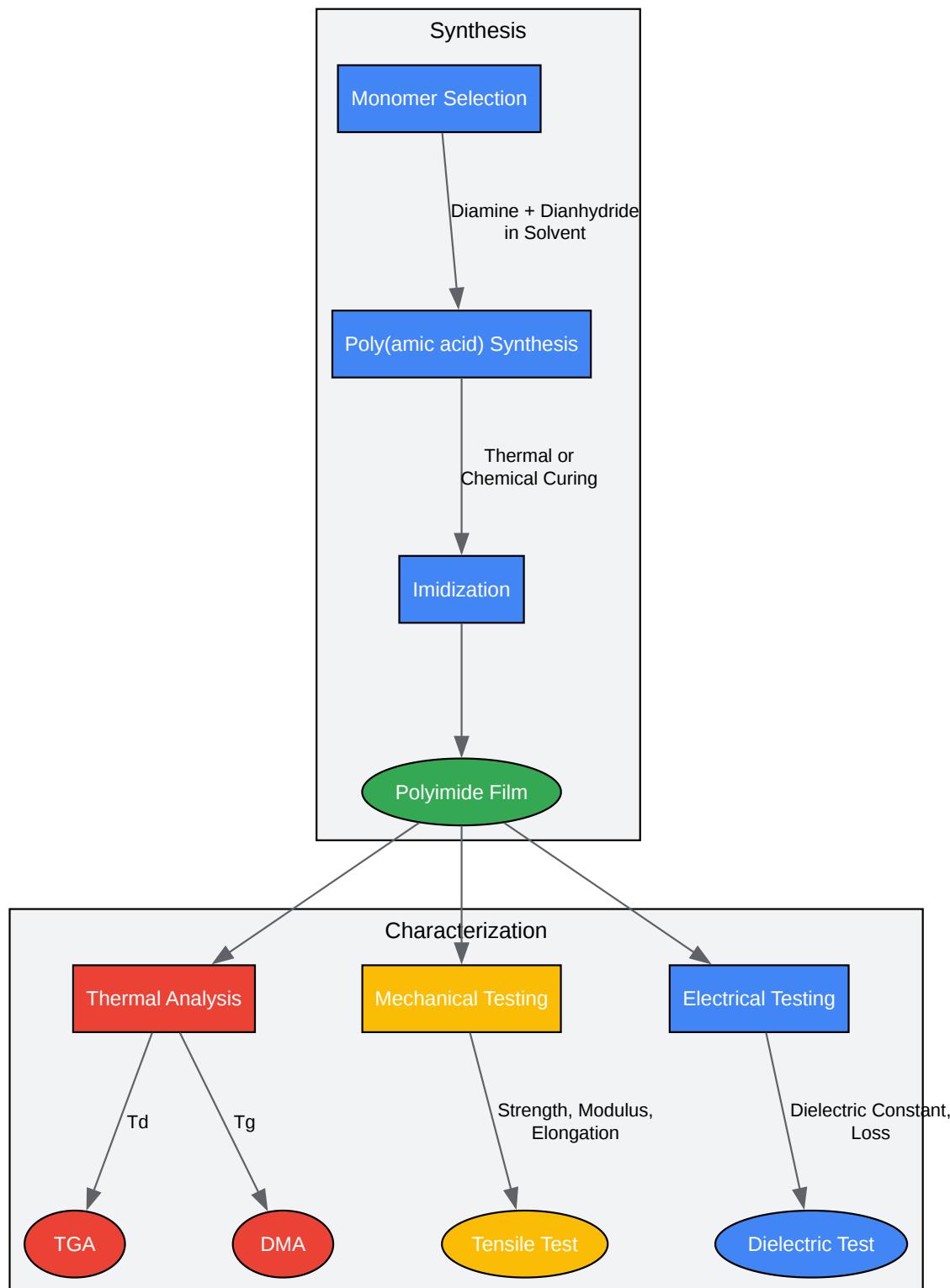
- Specimen Preparation: A rectangular film specimen (e.g., 22.5 mm long x 6.25 mm wide) is prepared.[2]
- Test Conditions: The specimen is subjected to an oscillating sinusoidal stress at a specific frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 5 °C/min). [3][4]
- Procedure: The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) are measured as a function of temperature.
- Data Analysis: The T_g can be identified as the temperature at the onset of the drop in the storage modulus, the peak of the loss modulus curve, or the peak of the tan delta curve.[5][6] The peak of the tan delta is a commonly reported value for T_g .[5]

TGA is employed to determine the thermal stability and decomposition temperature of polyimides.

- Specimen Preparation: A small sample of the polyimide (typically 5-10 mg) is placed in a TGA sample pan.[7]

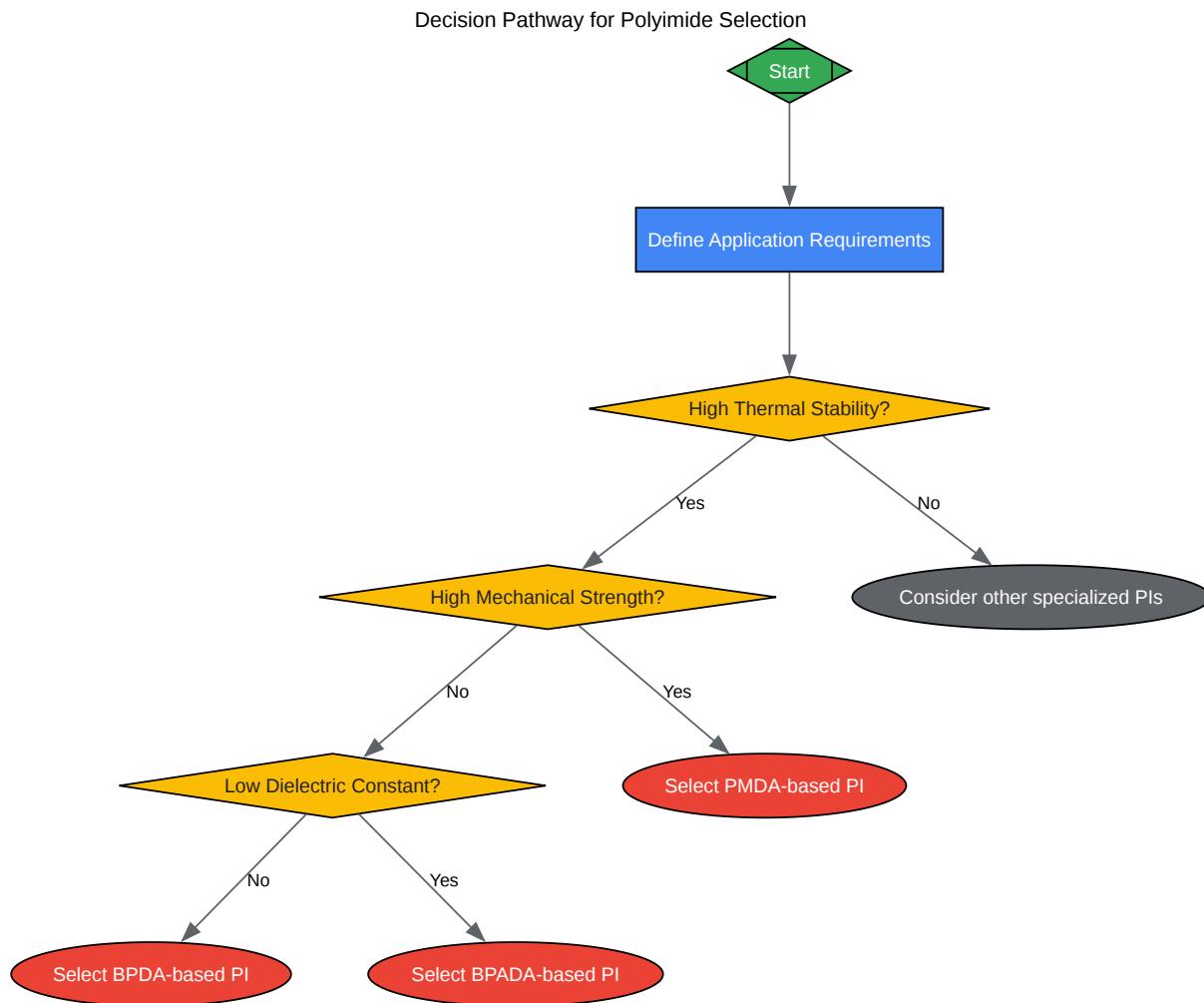
- **Test Conditions:** The sample is heated at a constant rate (e.g., 10 °C/min or 20 °C/min) in a controlled atmosphere, usually nitrogen or air.[\[7\]](#)
- **Procedure:** The weight of the sample is continuously monitored as the temperature increases.
- **Data Analysis:** The thermal decomposition temperature (Td) is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%, Td5) occurs.

Electrical Properties Measurement


The dielectric properties of polyimide films are measured according to ASTM D150.

- **Specimen Preparation:** A flat film sample is placed between two electrodes. The sample must be larger than the electrodes, which are often 50 mm in diameter.[\[8\]](#)
- **Test Conditions:** The measurement is performed at a specified frequency, often in the range of 10 Hz to 2 MHz.[\[8\]](#)[\[9\]](#)
- **Procedure:** The capacitance of the material is measured with the polyimide film as the dielectric. The capacitance is then measured again with air or a vacuum between the electrodes.
- **Data Analysis:** The dielectric constant is calculated as the ratio of the capacitance of the material to the capacitance of air/vacuum.[\[8\]](#) The dissipation factor, which measures the inefficiency of the insulating material, is also determined.[\[8\]](#)

Mandatory Visualizations


Polyimide Synthesis and Characterization Workflow

Workflow for Polyimide Synthesis and Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for polyimide synthesis and property characterization.

Decision Pathway for Polyimide Selection

[Click to download full resolution via product page](#)

Caption: A simplified decision tree for selecting a polyimide based on key properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 2. electronics.org [electronics.org]
- 3. matestlabs.com [matestlabs.com]
- 4. tainstruments.com [tainstruments.com]
- 5. madisongroup.com [madisongroup.com]
- 6. qualitymag.com [qualitymag.com]
- 7. benchchem.com [benchchem.com]
- 8. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 9. youtube.com [youtube.com]
- To cite this document: BenchChem. [A Comparative Guide to the Properties of BPADA-ODA Polyimide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329655#characterization-of-bpada-oda-polyimide-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com